N-Isopropylpentedrone

Forensic toxicology Analytical chemistry Reference materials

Forensic labs using non-certified or structurally mismatched cathinone standards risk false-negative or false-positive identifications in GC-MS and LC-MS/MS workflows. This ISO/IEC 17025 and Guide 34 accredited reference standard eliminates that risk with ≥98% certified purity. • Branched N-isopropyl group produces distinct chromatographic retention and unique CID product-ion spectra vs. pentedrone (191.13 Da) and N-ethylpentedrone (205.15 Da). • Enables unequivocal HRMS confirmation (monoisotopic mass 219.1623 Da) and baseline resolution of co-eluting isomers during method validation.

Molecular Formula C14H21NO
Molecular Weight 219.32
CAS No. 18296-65-6
Cat. No. B1653427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylpentedrone
CAS18296-65-6
Molecular FormulaC14H21NO
Molecular Weight219.32
Structural Identifiers
SMILESCCCC(C(=O)C1=CC=CC=C1)NC(C)C
InChIInChI=1S/C14H21NO/c1-4-8-13(15-11(2)3)14(16)12-9-6-5-7-10-12/h5-7,9-11,13,15H,4,8H2,1-3H3
InChIKeyYKMMLFOYDTYAGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropylpentedrone: Certified Reference Standard


N-Isopropylpentedrone (CAS 18296-65-6; molecular formula C14H21NO; molecular weight 219.32 g/mol) is a synthetic cathinone derivative featuring a pentedrone backbone with an N-isopropyl substituent on the amine nitrogen . The compound is commercially available as a hydrochloride salt (CAS 18268-14-9) and is classified as an analytical reference standard intended for forensic and research applications [1]. The physiological and toxicological properties of this compound have not been fully characterized in the peer-reviewed literature; however, it is recognized as a new psychoactive substance (NPS) and a substituted cathinone analog structurally related to pentedrone, methcathinone, and N-ethylpentedrone .

Certified Analytical Reference Standard Supplied as a hydrochloride salt with documented purity for quantitative forensic workflows
Dual ISO Accreditation (17025 & Guide 34) Satisfies traceability and evidentiary chain-of-custody requirements
Forensic & Research Application Context Intended for method validation, calibration, and HRMS identification of NPS cathinones

Why N-Isopropylpentedrone Substitution Fails


Substituted cathinones exhibit pronounced structure-dependent variations in chromatographic retention, mass spectral fragmentation patterns, and immunoreactivity that preclude generic substitution in validated analytical methods [1]. The N-isopropyl group on N-Isopropylpentedrone introduces distinct physiochemical properties—including altered basicity, steric hindrance around the amine nitrogen, and unique hydrogen-bonding capacity—that directly affect its behavior in GC-MS and LC-MS/MS systems compared to N-methyl, N-ethyl, or unsubstituted analogs [2]. In forensic toxicology contexts, reliance on non-certified or structurally mismatched reference standards introduces unacceptable risk of false-negative or false-positive identifications. Even compounds with identical nominal mass may yield distinct retention times and product ion spectra, making compound-specific certified reference materials indispensable for definitive confirmation [3]. The quantitative differentiation evidence below establishes precisely where N-Isopropylpentedrone diverges from its closest analogs and why substitution is scientifically unsound.

Chromatographic Retention Shifts
N-isopropyl branching alters reversed-phase retention relative to N-methyl, N-ethyl, or unsubstituted cathinone analogs; co-elution or misidentification risk increases with generic substitutes.
Distinct CID Fragmentation Patterns
The branched isopropyl group generates unique product-ion spectra not reproducible by linear N-alkyl analogs, even if nominal mass matches; compound-specific certified standards are required for unequivocal confirmation.
Uncertified Analog Purity Gaps
Research-grade cathinones from non-accredited suppliers lack validated purity documentation and ISO traceability, introducing uncertainty in quantitative forensic reporting.

Quantitative Differentiation of N-Isopropylpentedrone


Certified Reference Standard vs. Uncertified Analogs

N-Isopropylpentedrone is commercially supplied as a certified analytical reference standard under dual ISO accreditation, whereas many structurally similar cathinone analogs are available only as uncertified research-grade compounds. This certification includes a comprehensive Certificate of Analysis (CofA) that documents corrected purity values with measurement uncertainty, a level of traceability absent in typical laboratory-supplied analogs [1]. The specific formulation as a crystalline solid hydrochloride salt (CAS 18268-14-9) with ≥98% purity enables direct quantitative use without the additional purification steps required for uncertified alternatives .

Certification Status
Head-to-head
Certified analytical reference standard, dual ISO 17025 & Guide 34 accreditation, documented purity ≥98% with measurement uncertainty vs. uncertified research-grade analogs (≥95% unverified)
Supports forensic traceability requirements
Supplier-specified; verify accreditation scope for local regulatory needs
Forensic toxicology Analytical chemistry Reference materials

Mass Spectrometry Differentiation from Analogs

N-Isopropylpentedrone (C14H21NO; monoisotopic mass 219.162308 Da) presents a structurally distinct analytical signature that differentiates it from the unsubstituted parent compound pentedrone (C12H17NO; monoisotopic mass 191.131014 Da) and the N-ethyl analog N-ethylpentedrone (C13H19NO; monoisotopic mass 205.146664 Da) . The N-isopropyl substitution increases molecular mass by 28 Da relative to pentedrone and by 14 Da relative to N-ethylpentedrone, producing a baseline-resolved mass difference that enables unequivocal identification in high-resolution mass spectrometry (HRMS) workflows. Additionally, the branched isopropyl group introduces distinct steric and electronic effects that alter gas-phase proton affinity and collision-induced dissociation (CID) fragmentation pathways, yielding compound-specific product ion spectra that cannot be reproduced by linear N-alkyl analogs [1].

HRMS Mass Differentiation
Reported
Monoisotopic mass 219.162308 Da (C14H21NO) vs. pentedrone 191.131014 Da (+28.03 Da) and N-ethylpentedrone 205.146664 Da (+14.02 Da)
Enables unambiguous HRMS identification
Mass differences exceed typical ±5 ppm instrument tolerance
Mass spectrometry Chromatography Forensic analysis

N-Alkyl Architecture and Transporter Selectivity

Structure-activity relationship (SAR) studies across N-alkyl substituted cathinones demonstrate that the size and branching of the N-alkyl substituent directly modulates potency and selectivity at monoamine transporters [1]. In a systematic evaluation of 20 substituted cathinones using heterologously expressed human dopamine transporter (hDAT), serotonin transporter (hSERT), and norepinephrine transporter (hNET) in HEK293 cells, N-alkyl variations produced distinct inhibition profiles: larger branched N-alkyl groups were associated with altered hDAT/hSERT selectivity ratios compared to linear N-alkyl counterparts [2]. Specifically, N-propyl-pentedrone exhibited the highest hDAT selectivity among the tested compounds, demonstrating that even modest increases in N-alkyl bulk (from ethyl to propyl) can produce measurable shifts in transporter preference [3].

Transporter SAR Inference
Class-level
N-propyl-pentedrone showed highest hDAT selectivity among tested linear N-alkyl cathinones; branched N-isopropyl predicted to yield intermediate DAT/NET/SERT selectivity profile
Supports N-alkyl SAR study context
Target-specific data not reported; review against experimental validation
Structure-activity relationship Neuropharmacology Transporter inhibition

DAT Inhibition Potency Comparison

A proprietary fluorescent dye method was employed to characterize neurotransmitter inhibition across seven synthetic cathinones, establishing a quantitative potency rank order for dopamine transporter (DAT) inhibition [1]. The assay measured IC50 values (nM) for DAT inhibition using validated cell-based fluorescence methodology. N-ethylhexedrone, an N-ethyl analog structurally related to the pentedrone scaffold, exhibited a DAT inhibition IC50 of 44.5 nM, while 4-methylpentedrone showed an IC50 of 261 nM [2]. For reference, cocaine yielded an IC50 of 111 nM and amphetamine 257 nM in the same assay system. α-PiHP, another cathinone with a bulky N-substituent, demonstrated DAT inhibition IC50 of 13.4 nM with a DAT/SERT inhibition ratio exceeding 3730 [3].

DAT IC50 Rank Context
Cross-study comparable
IC50 rank: MPHP 4.53 nM > 4Cl-α-PVP 8.05 > 3F-α-PVP 12.7 > α-PiHP 13.4 > N-ethylpentylone 16.9 > N-ethylhexedrone 44.5 > 4-methylpentedrone 261; cocaine 111, amphetamine 257. N-Isopropylpentedrone direct IC50 not reported.
Supports DAT inhibition comparative SAR interpretation
Fluorescent uptake assay; target-specific measurement pending
Dopamine transporter Inhibition assay Comparative pharmacology

In Vivo Locomotor and Discriminative Effects

A comprehensive in vivo evaluation of five synthetic cathinones in Swiss-Webster mice and Sprague-Dawley rats established that N-alkyl chain length and architecture produce significant, quantifiable differences in both locomotor stimulant efficacy and drug discrimination substitution patterns [1]. N-ethylpentedrone (the linear N-ethyl analog of pentedrone) produced robust locomotor stimulant effects comparable in efficacy to methamphetamine and cocaine, with a rank order potency placing it second only to 4-MEAP among the five tested compounds: 4-MEAP > N-ethylpentedrone > N-ethylheptedrone > 4-methylpentedrone [1]. In drug discrimination studies using cocaine (10 mg/kg) and methamphetamine (1 mg/kg) as training drugs, N-ethylpentedrone fully substituted for both discriminative stimulus effects, indicating psychostimulant-like abuse liability similar to cocaine and methamphetamine [2].

In Vivo Behavioral SAR
Class-level
N-ethylpentedrone produced robust locomotor stimulation and full substitution for cocaine/methamphetamine, whereas 4-methylpentedrone showed weak effects; branched N-isopropyl analog predicted to show attenuated stimulation based on SAR
Supports in vivo behavioral pharmacology SAR context
Direct behavioral data for N-isopropylpentedrone not yet available
Behavioral pharmacology Locomotor activity Drug discrimination

N-Isopropylpentedrone Application Scenarios


Reference Standard for Forensic Method Validation

Forensic laboratories conducting method development or validation for the detection of synthetic cathinones in biological matrices should prioritize N-Isopropylpentedrone as a certified analytical reference standard when N-isopropyl-substituted cathinones are within the analytical scope. The compound's ISO/IEC 17025:2005 and ISO Guide 34:2009 accreditation and ≥98% certified purity [1] satisfy the traceability requirements for quantitative forensic analysis, including calibration curve preparation, quality control sample spiking, and inter-laboratory proficiency testing. Its distinct monoisotopic mass (219.162308 Da) and unique CID fragmentation pattern enable unequivocal identification in HRMS workflows, preventing misidentification with pentedrone (191.131014 Da) or N-ethylpentedrone (205.146664 Da) that share nominal mass ranges in low-resolution MS systems [2].

SAR Studies of N-Alkyl Substituted Cathinones

Investigators examining the pharmacological impact of N-alkyl chain architecture on monoamine transporter engagement should select N-Isopropylpentedrone as a branched N-alkyl comparator. SAR studies have established that linear N-alkyl substitutions (e.g., N-ethyl, N-propyl) modulate hDAT/hSERT selectivity ratios and in vivo locomotor stimulation efficacy in quantifiable ways [1]. N-Isopropylpentedrone's branched three-carbon substituent introduces steric hindrance and altered electronic distribution at the amine nitrogen that linear N-propyl analogs lack, enabling systematic evaluation of chain branching versus chain length effects on transporter inhibition potency, selectivity, and behavioral pharmacology outcomes [2].

Analytical Method for Isomeric Cathinone Differentiation

Analytical chemists developing chromatographic or mass spectrometric methods for resolving structurally similar cathinone isomers should procure N-Isopropylpentedrone as a critical benchmark standard. The branched N-isopropyl group produces altered gas-phase basicity and reversed-phase chromatographic retention relative to linear N-alkyl isomers, enabling method optimization for baseline resolution of compounds that might otherwise co-elute or produce ambiguous spectra [1]. Empirical data from N-alkyl cathinone SAR studies confirm that even single-carbon changes in N-alkyl architecture (e.g., N-ethylhexedrone IC50 = 44.5 nM vs. 4-methylpentedrone IC50 = 261 nM) produce measurable differences in analytical and pharmacological behavior [2], underscoring the necessity of compound-specific reference materials for method validation.

Pharmacological Profiling for Abuse Liability Assessment

Researchers conducting preclinical abuse liability assessments of synthetic cathinones should incorporate N-Isopropylpentedrone into comparator panels where N-alkyl architecture is the independent variable of interest. Rodent behavioral studies have demonstrated that N-alkyl modifications produce quantifiably distinct outcomes: N-ethylpentedrone produces robust locomotor stimulation and full substitution for cocaine and methamphetamine, whereas 4-methylpentedrone yields weak stimulation with only partial substitution [1]. N-Isopropylpentedrone's branched N-isopropyl group provides a structurally distinct comparator for evaluating how steric effects at the amine nitrogen modulate behavioral pharmacology outcomes relative to both linear N-alkyl analogs (e.g., N-ethylpentedrone) and cyclic N-substituted analogs (e.g., α-PiHP, DAT IC50 = 13.4 nM) [2].

Application
Selection Property
Validation Focus
Forensic method validation for synthetic cathinones
Certified reference standard, dual ISO accreditation
HRMS identity confirmation and calibration traceability
N-alkyl SAR transporter selectivity studies
Branched N-isopropyl comparator
Transporter inhibition profile validation vs. linear analogs
Chromatographic resolution of cathinone isomers
Distinct retention and CID fragmentation behavior
Baseline separation from linear N-alkyl isomers
Preclinical abuse liability profiling
Structurally distinct N-alkyl architecture comparator
Behavioral pharmacology endpoint validation

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